Fmoc-L-Phe(3-NH2)-OH
Description
Fmoc-L-Phe(3-NH2)-OH is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a meta-substituted amino group (-NH2) on the phenylalanine side chain. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and its selective removal via piperidine . The meta-amino substituent provides a reactive handle for post-synthetic modifications, such as conjugation with fluorophores, biotin, or other functional groups, making it valuable in designing peptide-based therapeutics, probes, and biomaterials.
Properties
Molecular Formula |
C24H22N2O4 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2S)-3-(3-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H22N2O4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m0/s1 |
InChI Key |
ZNJZSLBSDBNOSV-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)N)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Phe(3-NH2)-OH typically involves the protection of the amino group of phenylalanine with the Fmoc group, followed by the introduction of an amino group at the 3-position of the phenyl ring. This can be achieved through various synthetic routes, including:
Fmoc Protection: The amino group of phenylalanine is protected using Fmoc chloride in the presence of a base such as sodium carbonate.
Nitration and Reduction: The phenyl ring is nitrated using a nitrating agent like nitric acid, followed by reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Fmoc Deprotection
The Fmoc (9-fluorenylmethyloxycarbonyl) group is selectively removed under mild basic conditions, typically using 20–50% piperidine in DMF (dimethylformamide). This step is critical for sequential peptide elongation:
-
Reaction Time : 10–30 minutes
-
Efficiency : >99% deprotection yield under optimized conditions .
-
Side Reactions : Minimal racemization (<0.1%) due to the steric hindrance of the Fmoc group.
The stability of the Fmoc group allows repeated deprotection cycles without compromising the integrity of the 3-aminophenyl side chain .
Peptide Bond Formation
The α-carboxyl group participates in coupling reactions with incoming amino acids. Common activators and their performance are summarized below:
| Activator | Solvent | Coupling Time | Yield | Epimerization Risk |
|---|---|---|---|---|
| HBTU/HOBt/DIEA | DMF | 30–60 min | 95–98% | Low (~1%) |
| PyAOP/DIEA | DCM | 20–40 min | 97% | Very Low (<0.5%) |
| DIC/Oxyma Pure | NMP | 45–90 min | 93% | Moderate (~2%) |
Data aggregated from SPPS protocols .
The 3-aminophenyl side chain generally remains inert during these reactions, though steric hindrance may slightly reduce coupling efficiency in bulky sequences .
Side-Chain Reactivity
The unprotected 3-amino group on the phenyl ring introduces unique reactivity:
Acylation and Alkylation
-
Reacts with activated carboxylates (e.g., NHS esters) or alkyl halides under mild conditions (pH 7–9).
-
Example : Conjugation with fluorescein isothiocyanate (FITC) for fluorescent labeling .
Diazotization
-
Forms diazonium salts with nitrous acid (HNO₂), enabling subsequent coupling to aromatic or heterocyclic compounds.
Oxidation
Stability Under Synthetic Conditions
| Condition | Stability | Degradation Pathway |
|---|---|---|
| Acidic (TFA) | Stable (>24 hrs in 95% TFA) | Fmoc cleavage only under strong acid |
| Basic (pH >10) | Partial side-chain oxidation | Aromatic ring hydroxylation |
| Oxidative (I₂/H₂O₂) | Rapid degradation (t₁/₂ <1 hr) | Nitro group formation |
Side Reactions and Mitigation Strategies
| Side Reaction | Cause | Mitigation |
|---|---|---|
| Branching during coupling | Acylation of 3-NH₂ by activated AA | Use bulky activators (e.g., PyAOP) |
| Oxidative degradation | Exposure to air or peroxides | Work under inert atmosphere (N₂/Ar) |
| Diazonium decomposition | Prolonged acidic storage | Store at neutral pH, -20°C |
This compound’s versatility in SPPS and bioconjugation makes it indispensable for synthesizing peptides with tailored functional properties. Its reactivity profile necessitates careful handling to balance synthetic efficiency with side-chain integrity.
Scientific Research Applications
Fmoc-L-Phe(3-NH2)-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for studying protein-protein interactions.
Drug Development: Employed in the design and synthesis of peptide-based drugs.
Material Science: Used in the development of novel materials with specific properties, such as hydrogels and nanostructures.
Mechanism of Action
The mechanism of action of Fmoc-L-Phe(3-NH2)-OH involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under mild conditions to expose the free amino group for further reactions. The amino group at the 3-position of the phenyl ring can participate in various chemical reactions, contributing to the overall functionality of the synthesized peptide or protein.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Fmoc-L-Phe(3-NH2)-OH with structurally and functionally related Fmoc-protected phenylalanine derivatives, focusing on substituent effects, synthesis, and applications.
Structural and Functional Comparison
Biological Activity
Introduction
Fmoc-L-Phe(3-NH2)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-3-amino-L-phenylalanine, is a modified amino acid that has garnered attention in the field of peptide synthesis and drug development due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and relevant research findings.
This compound is characterized by the presence of an amino group at the 3-position of the phenylalanine side chain. This modification enhances its solubility and reactivity, making it a valuable building block in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino group during synthesis, allowing for selective reactions.
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 314.35 g/mol |
| CAS Number | 223581-75-7 |
| Solubility | Soluble in DMF, DMSO |
1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing the efficacy of Fmoc-based peptides against various bacterial strains, it was found that modifications to the phenylalanine residue can enhance antibacterial properties. The introduction of an amino group at the 3-position appears to improve interactions with bacterial membranes, leading to increased permeability and subsequent cell lysis .
2. Analgesic Activity
The analgesic potential of this compound has been evaluated through various in vivo studies. For instance, a recent study utilized the Randall–Selitto test to assess pain modulation in animal models. Results indicated that bioconjugates containing this compound demonstrated notable analgesic effects, although they were slightly less potent compared to their free acid counterparts . This suggests that while the Fmoc group provides stability during synthesis, it may also hinder some biological activities.
3. Self-Assembly and Hydrogel Formation
This compound has been shown to participate in self-assembly processes leading to hydrogel formation. Such hydrogels have potential applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents. The structural characteristics of these hydrogels are influenced by the presence of the amino group, which enhances hydrogen bonding and molecular interactions within the gel matrix .
Case Study 1: Antimicrobial Efficacy
In a comparative study on peptide derivatives, this compound was incorporated into various peptide sequences. The resulting peptides were tested against Staphylococcus aureus and Escherichia coli. The study concluded that peptides containing this compound showed up to a 50% reduction in bacterial growth compared to controls .
Case Study 2: Pain Modulation
In another investigation focused on pain relief mechanisms, researchers synthesized a series of peptides including this compound. These peptides were administered to rodent models experiencing induced pain. The results indicated a significant reduction in pain response, supporting the hypothesis that modifications at the phenylalanine position can enhance analgesic properties .
Q & A
Q. What are the standard protocols for synthesizing Fmoc-L-Phe(3-NH2)-OH on solid-phase resin?
- Methodological Answer : The synthesis typically employs Fmoc-based solid-phase peptide synthesis (SPPS). Key steps include:
- Resin Loading : Use 2-chlorotrityl chloride (2-ClTrt) resin with a loading capacity of ~0.6 mmol/g. Activate this compound with N,N-diisopropylethylamine (DIPEA) for 1 hour, followed by methanol capping to block unreacted sites .
- Deprotection : Remove the Fmoc group using 20% piperidine in DMF (twice, 5–10 minutes each) to expose the amino group for subsequent coupling .
- Coupling : Activate the amino acid with HBTU/DIPEA for 5 minutes, followed by in-situ reaction with the resin-bound peptide for 1 hour. Repeat coupling to ensure completion .
- Purification : Use HPLC to monitor resin loading efficiency and final product purity .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Analytical HPLC : Quantify Fmoc deprotection efficiency and monitor coupling reactions using reverse-phase HPLC with UV detection at 254 nm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-HRMS) to verify the absence of side products or incomplete couplings .
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to analyze aromatic proton environments and confirm stereochemical integrity at the 3-amino position .
Advanced Research Questions
Q. How can premature deprotection of the 3-amino group be prevented during peptide elongation?
- Methodological Answer :
- Orthogonal Protection : Introduce acid-labile protecting groups (e.g., Alloc) on the 3-amino group, which remain stable during standard Fmoc deprotection with piperidine. Use Pd(PPh)/PhSiH for selective Alloc removal post-synthesis .
- Kinetic Control : Optimize reaction pH (7–8) to minimize base-sensitive side reactions. Excess DIPEA (>2 equiv.) can reduce protonation of the amino group, improving coupling efficiency .
Q. What strategies resolve contradictions in coupling efficiency between this compound and sterically hindered residues?
- Methodological Answer :
- Activation Reagents : Replace HBTU with HATU or PyAOP for improved activation of sterically hindered amino acids, reducing racemization risks .
- Microwave-Assisted Synthesis : Apply microwave heating (50°C, 10–20 W) to enhance reaction kinetics and reduce aggregation of resin-bound intermediates .
- Solvent Optimization : Use DMF/DCM (1:1) mixtures to improve resin swelling and accessibility of reactive sites .
Q. How does the 3-amino substitution influence peptide self-assembly compared to fluorinated or halogenated analogs?
- Methodological Answer :
- Comparative CD Spectroscopy : Analyze secondary structures (e.g., β-sheet vs. α-helix) in peptides incorporating this compound versus analogs like Fmoc-Phe(4-F)-OH or Fmoc-Phe(3-Cl,5-F)-OH. The 3-amino group enhances hydrogen-bonding networks, promoting β-sheet formation .
- Molecular Dynamics (MD) Simulations : Use force fields (e.g., AMBER) to model π-π stacking and hydrogen-bond interactions in self-assembled fibrils. Compare with experimental data from XRD or TEM .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the solubility of this compound in polar aprotic solvents?
- Methodological Answer :
- Solvent Purity : Trace water in DMF or DMSO can protonate the 3-amino group, reducing solubility. Pre-dry solvents over molecular sieves and use <0.1% water content .
- Counterion Effects : Salts (e.g., TFA from cleavage) may precipitate the compound. Lyophilize the peptide after neutralization with NHHCO to improve solubility in DMSO or DMF .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
